(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal is a unique organic compound characterized by its tetrahydroxy functional groups and a tritiohexanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal typically involves the use of glucose derivatives as starting materials. One common method involves the catalytic reaction of glucose with tritium gas under controlled conditions. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures to facilitate the incorporation of tritium into the glucose molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient tritium incorporation and high yield of the desired product. The reaction conditions are optimized to minimize by-products and maximize the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to introduce various functional groups.
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted hexanal compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal is used as a building block for the synthesis of complex organic molecules. Its tetrahydroxy groups make it a versatile intermediate in the preparation of polyhydroxylated compounds.
Biology
In biological research, this compound is utilized in the study of metabolic pathways and enzyme mechanisms. Its labeled tritium atoms allow for tracing and monitoring biochemical reactions in living organisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of novel drugs targeting specific metabolic pathways and enzymes.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of high-value products such as pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal involves its interaction with specific molecular targets and pathways. The compound’s tetrahydroxy groups enable it to form hydrogen bonds with enzymes and other proteins, modulating their activity. The tritium atoms serve as tracers, allowing researchers to study the compound’s distribution and metabolism in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S,5R)-3,4,5,6-tetrahydroxyhexanal
- (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-methylhexanal
- (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-ethylhexanal
Uniqueness
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal is unique due to the presence of tritium atoms, which distinguish it from other similar compounds. This isotopic labeling provides valuable insights into the compound’s behavior in various chemical and biological systems, making it a powerful tool in research and development.
Eigenschaften
Molekularformel |
C6H12O5 |
---|---|
Molekulargewicht |
166.16 g/mol |
IUPAC-Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i1T/t1?,4-,5-,6+ |
InChI-Schlüssel |
VRYALKFFQXWPIH-RANCGNPWSA-N |
Isomerische SMILES |
[3H]C(C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.